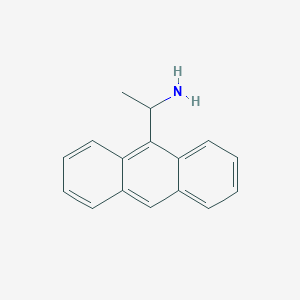

1-(Anthracen-9-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-anthracen-9-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLKNOOWSHXPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Anthracen 9 Yl Ethan 1 Amine and Its Analogues

1 Aza-Michael Addition Reactions

The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction where an amine acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). beilstein-journals.orgresearchgate.netd-nb.info 1-(Anthracen-9-yl)ethan-1-amine and its analogues can participate as Michael donors in these reactions. smolecule.com For instance, an analogue, N-(anthracen-9-ylmethyl)-N-methylmethanamine, has been shown to react with phenyl vinyl sulfone under microwave conditions to yield the corresponding aza-Michael adduct. mdpi.com

The reaction is often catalyzed by acids or bases, although catalyst-free methods under microwave irradiation have also been developed. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of a β-amino compound. beilstein-journals.org Asymmetric versions of the aza-Michael reaction, using chiral catalysts, can produce enantiomerically enriched products. d-nb.infoehu.eus

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1-(anthracen-9-yl)-N-methylmethanamine | Phenyl vinyl sulfone | N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine | Microwave irradiation mdpi.com |

Cycloaddition Reactions (e.g., [4+2] and [3+4] Cycloadditions)

The anthracene (B1667546) moiety within this compound and its derivatives serves as a classic diene for cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. researchgate.net This transformation typically occurs across the 9- and 10-positions of the anthracene ring, temporarily disrupting the aromaticity to form bridged polycyclic structures. researchgate.net While the aromatic nature of the anthracene core presents a higher energy barrier compared to non-aromatic dienes, the reaction proceeds effectively with various dienophiles. researchgate.net

The substitution at the 9-position, as in this compound, influences the reactivity but does not prevent the cycloaddition. researchgate.net For instance, studies on analogues such as 9-allyl-anthracene demonstrate that the substituted anthracene can readily undergo a [4+2] cycloaddition. The reaction of 9-allyl-anthracene with α-bromoacrolein is a key step in the synthesis of 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine, a homologue of the antidepressant benzoctamine. mdpi.com

Furthermore, derivatives of 9-anthraldehyde, a precursor to the title amine, can be transformed into 9-anthracenenitrile oxides. These nitrile oxides are effective 1,3-dipoles that participate in [3+2] cycloaddition reactions with alkynes to yield highly substituted isoxazoles. scispace.comresearchgate.net This demonstrates the versatility of the anthracene core in participating in various modes of cycloaddition to generate complex heterocyclic systems.

| Anthracene Derivative | Reaction Partner | Reaction Type | Product Type | Source |

|---|---|---|---|---|

| 9-Allyl-anthracene | α-Bromoacrolein | [4+2] Cycloaddition | Bridged polycycle | mdpi.com |

| 9-Anthracenenitrile oxide | Propargyl bromide | [3+2] Cycloaddition | 3-(Anthracen-9-yl)-5-(bromomethyl)isoxazole | scispace.com |

| Anthracene | (E)-3,3,3-Trichloro-1-nitroprop-1-ene | [4+2] Cycloaddition | Bridged polycycle | researchgate.net |

Condensation Reactions and Schiff Base Formation

The primary amine group of this compound is a key functional handle for condensation reactions, particularly with carbonyl compounds like aldehydes and ketones, to form Schiff bases (or imines). scispace.com This reaction is a cornerstone of imine chemistry, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. scispace.comnih.gov

This transformation is widely documented for structurally related anthracene derivatives. For example, anthracene-9-carbaldehyde readily condenses with various primary amines, such as tryptamine (B22526) and L-histidine, to yield the corresponding Schiff bases. sphinxsai.comresearchgate.net The resulting (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine was synthesized from anthracene-9-carbaldehyde and tryptamine in dry ethanol (B145695). researchgate.net Similarly, N-anthracen-9(10H)-ylidenehistidine has been prepared through the condensation of anthrone (B1665570) with L-histidine. sphinxsai.com

These reactions highlight the general pathway available to this compound, where its primary amine can be converted into an imine functionality, thereby linking the bulky anthracenyl group to other molecular scaffolds. researchgate.net The imine group in these products is of significant interest as it can be critical to their biological activities and applications in coordination chemistry. scispace.comsphinxsai.com

| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Source |

|---|---|---|---|

| Tryptamine | Anthracene-9-carbaldehyde | (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | researchgate.net |

| L-Histidine | Anthrone | N-Anthracen-9(10H)-ylidenehistidine | sphinxsai.com |

| 4-Aminoantipyrine | 10-Chloroanthracene-9-carbaldehyde | 4-(((10-Chloroanthracene-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one | researchgate.net |

Alkylation Reactions of Amine Functionality

The amine functionality of this compound can undergo various alkylation reactions, converting the primary amine into secondary or tertiary amines. These reactions are fundamental for modifying the compound's structure and properties.

One common method is reductive amination. researchgate.net This process involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. For example, an analogue, bishomobenzoctamine, is synthesized via the reductive amination of an aldehyde using methylamine, titanium(IV) isopropoxide, and sodium borohydride (B1222165). researchgate.net A general procedure for N-alkylation involves the reductive amination of aldehydes using 2-propanol as a hydrogen source. acs.org

Another significant alkylation pathway is the aza-Michael addition. mdpi.com In this reaction, the amine acts as a nucleophile, adding to an α,β-unsaturated compound (a Michael acceptor). The synthesis of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine was achieved through the reaction of 1-(anthracen-9-yl)-N-methylmethanamine with phenyl vinyl sulfone under microwave conditions. mdpi.com This demonstrates the ability of the amine nitrogen to form a new C-N bond via conjugate addition.

| Amine Substrate | Alkylating Agent/Method | Product Type | Source |

|---|---|---|---|

| Aldehyde intermediate | Reductive amination with Methylamine/NaBH₄ | N-methyl secondary amine | researchgate.net |

| 1-(Anthracen-9-yl)-N-methylmethanamine | Aza-Michael addition with Phenyl vinyl sulfone | N-alkylated amine | mdpi.com |

| Benzimidazol-2-amine | Alkylation with 9-Chloromethylanthracene | N-alkylated benzimidazole | researchgate.net |

Nucleophilic Reaction Pathways

The chemical behavior of this compound is significantly shaped by the nucleophilic character of its primary amine group. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating a variety of chemical transformations.

The condensation and alkylation reactions discussed previously (Sections 1.2.3 and 1.2.4) are prime examples of the amine's nucleophilicity. In Schiff base formation, the amine is the nucleophile that attacks the electrophilic carbonyl carbon. nih.gov Similarly, in alkylation reactions like the aza-Michael addition, the amine acts as the nucleophile that adds to the Michael acceptor. mdpi.com For instance, the synthesis of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine from 1-(anthracen-9-yl)-N-methylmethanamine and phenyl vinyl sulfone proceeds via the nucleophilic attack of the amine on the vinyl sulfone. mdpi.com

Amines are also well-known nucleophiles in substitution reactions. Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. semanticscholar.org While not specifically documented for this compound, primary amines are commonly used as nucleophiles in such reactions, suggesting a potential reaction pathway for the title compound with suitably activated aromatic substrates. semanticscholar.org

Electron Transfer Reactions

The combination of a readily oxidizable amine and a large, photoactive anthracene fluorophore makes this compound and its analogues prime candidates for studying electron transfer processes, which can be initiated by light or chemical reagents.

Photoinduced Electron Transfer (PET) Mechanisms

A key feature of this compound analogues is their participation in photoinduced electron transfer (PET). researchgate.net In these systems, the molecule can be described using a 'fluorophore-spacer-receptor' model, where the anthracene is the fluorophore, the ethyl group is the spacer, and the amine is the electron-donating receptor. almacgroup.com

Upon photoexcitation of the anthracene moiety, an electron can be transferred from the amine's nitrogen lone pair to the excited fluorophore. scirp.orgnih.gov This process provides a non-radiative pathway for the excited state to decay, effectively quenching the characteristic fluorescence of anthracene. researchgate.netnih.gov The efficiency of this PET quenching is sensitive to the geometry of the molecule and the oxidation potential of the amine. researchgate.netalmacgroup.com

This PET mechanism is the basis for their use as fluorescent sensors. almacgroup.com When the amine's lone pair is bound, for example by protonation in an acidic medium or by coordination to a metal cation, its oxidation potential increases significantly. almacgroup.comscirp.org This binding event inhibits or blocks the PET process, causing the fluorescence of the anthracene to be "turned on" or restored. scirp.orgnih.gov This fluorescence response allows for the detection of specific analytes like protons (pH sensing) or metal ions. researchgate.netalmacgroup.comscirp.org

| Condition | PET Process | Fluorescence State | Source |

|---|---|---|---|

| Analyte-free (neutral pH) | Electron transfer from amine to excited anthracene | 'Off' (Quenched) | almacgroup.comnih.gov |

| Analyte-bound (e.g., H⁺, Zn²⁺) | Electron transfer is blocked | 'On' (Emissive) | almacgroup.comscirp.org |

Chemically-Induced Electron Transfer Processes

In addition to photo-initiation, electron transfer from the amine functionality can also be induced chemically using strong oxidizing agents. researchgate.net A comparative study using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a chemical oxidant for (anthracen-9-yl)methanamines revealed that chemically-induced electron transfer generates a highly reactive amine radical cation via a one-electron oxidation. researchgate.net

These amine radical cations are valuable synthetic intermediates. researchgate.net However, the subsequent reaction pathway for chemically-induced processes can differ significantly from those initiated by light. In the case of (anthracen-9-yl)methanamines reacting with CAN, the major observed pathway involved nitration at the 2-position of the anthracene ring followed by oxidation. This contrasts with the photochemical reaction, where C-N bond cleavage followed by dimerization was the predominant route. researchgate.net This divergence underscores that the method of initiation—photochemical versus chemical—can be used to control the reaction outcome and access different product scaffolds from the same starting material. Such processes are a part of the broader field of proton-coupled electron transfer (PCET), where an electron and proton are exchanged to generate radical intermediates from common functional groups like amines. nih.gov

Synthesis of Derivatized this compound Structures

The derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The primary amine group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of N-substituted analogues, macrocyclic structures, and conjugates linked via amide or other functionalities. These modifications are crucial for applications ranging from materials science to medicinal chemistry, where the unique photophysical properties of the anthracene core are often exploited.

N-Substituted Anthracene-Amines and Related Conjugates

The substitution at the nitrogen atom of this compound and its analogues allows for the introduction of a wide array of functional groups, leading to compounds with tailored properties. Common strategies include N-alkylation, N-arylation, and the formation of imines and more complex conjugates.

Reductive amination is a widely employed method for the synthesis of N-alkylated anthracene-amines. This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For instance, the reductive amination of aldehydes with N-methylamine in the presence of titanium(IV) isopropoxide and sodium borohydride is an effective method for preparing N-methyl secondary amines. researchgate.net Similarly, ruthenium-based catalysts have been shown to be effective for the N-alkylation of anilines with alcohols, providing a green alternative to traditional alkylating agents. researchgate.net

The aza-Michael addition represents another important route to N-substituted derivatives. For example, the reaction of 1-(anthracen-9-yl)-N-methylmethanamine with phenyl vinyl sulfone under microwave conditions yields the corresponding aza-Michael adduct, N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine. researchgate.net This method is particularly useful for creating carbon-nitrogen bonds with activated alkenes.

The formation of imines, or Schiff bases, is achieved through the condensation of a primary amine with an aldehyde or ketone. For example, the reaction of anthracene-9-carbaldehyde with tryptamine in refluxing ethanol with a catalytic amount of acetic acid produces (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine in high yield. cymitquimica.comiucr.org These imines can be valuable intermediates for further functionalization or can be the target molecules themselves.

More complex conjugates have been synthesized for specific applications. For example, a series of N1-(anthracen-9-ylmethyl)triamines were prepared through a modular synthesis to act as recognition elements for the polyamine transporter, a system often upregulated in cancer cells. researchgate.netnih.gov In a different approach, a one-pot Ugi-azide reaction followed by N-acylation and an exo-Diels-Alder reaction has been utilized to create complex isoindolinone derivatives bearing an anthracenyl-tetrazolylmethyl group. rsc.org

The following table summarizes various synthetic methodologies for the preparation of N-substituted anthracene-amines and their conjugates.

Table 1: Synthetic Methodologies for N-Substituted Anthracene-Amines and Related Conjugates

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference(s) |

| Anthracene-9-carbaldehyde, Tryptamine | Ethanol, Acetic acid (cat.), Reflux | (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | 87% | cymitquimica.comiucr.org |

| 1-(Anthracen-9-yl)-N-methylmethanamine, Phenyl vinyl sulfone | Xylene, Microwave | N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine | - | researchgate.net |

| 9-Allyl-anthracene, α-Bromoacrolein, Methylamine | 1. [4+2] Cycloaddition 2. Ring expansion 3. Deoxygenation 4. Ozonolysis 5. Reductive amination (Ti(OiPr)₄, NaBH₄) | 2-(9,10-Dihydro-9,10-propano-anthracen-9-yl)-N-methylethanamine | - | researchgate.net |

| 1-Aminoanthracene-9,10-dione, tert-Butyl nitrite, Methanesulfonic acid, N-Boc-pyrrole, Copper acetate, Calcium carbonate | - | 1-(Pyrrole-2-yl)anthraquinone | - | colab.ws |

| Anthracene, 2-Cyanoacrylate, Aromatic amines | 1. Diels-Alder reaction 2. Hydrolysis (KOH) 3. Amide coupling (HATU, DIPEA) | N-(Aryl)-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide derivatives | 30-40% | google.com |

| Poly-(1-vinylimidazole), N-(Anthracen-9-ylmethyl)-2-chloroethanaminium chloride | n-BuOH/EtOH, Reflux | Poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) | - | semanticscholar.org |

| Anthracene-9-carbaldehyde, 2-(Phenylsulfanyl)ethylamine | - | [PhS(CH₂)₂C=N-9-C₁₄H₉] | - | acs.org |

Macrocyclic and Supramolecular Derivatives

The incorporation of the this compound moiety into macrocyclic and supramolecular architectures has led to the development of novel sensors, molecular machines, and materials with unique photophysical properties. The anthracene unit can act as a rigid, fluorescent component, and its interactions, such as π-π stacking, can play a crucial role in the self-assembly of these complex structures.

One common strategy for the synthesis of anthracene-containing macrocycles involves the reaction of a di-functionalized anthracene precursor with a suitable linker. For example, J-aggregating macrocycles based on dibenz[a,j]anthracene (B1218775) units bridged by 1,3-butadiyne (B1212363) linkers have been synthesized through a multi-step route culminating in a modified Glaser coupling under high-dilution conditions. mit.edu While not directly derived from this compound, this work highlights a key strategy for forming rigid, fluorescent macrocycles.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," are powerful tools for macrocyclization. These reactions have been used to synthesize 12- and 13-membered macrocycles, demonstrating their versatility in creating cyclic structures from linear precursors containing azide (B81097) and alkyne functionalities. researchgate.net Ring-closing metathesis (RCM) is another important method for macrocycle formation, capable of producing 14-membered and larger rings. researchgate.net

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represent a fascinating class of supramolecular structures. Anthracene-containing chinesechemsoc.orgrotaxanes have been prepared by interlocking a dumbbell-shaped compound containing a 9,10-dioxyanthracene unit with a bipyridinium-based tetracationic cyclophane. researchgate.net The cyclophane was found to encircle one of the 1,4-dioxybenzene recognition sites within the dumbbell. researchgate.net Chiral metalla chinesechemsoc.orgcatenanes have also been synthesized through the stereoselective self-assembly of chiral semirigid ligands containing amino acid residues with organometallic clips. chinesechemsoc.org The formation of these interlocked structures is driven by a combination of noncovalent interactions, including hydrogen bonding and π-π stacking. chinesechemsoc.org

The following table provides examples of macrocyclic and supramolecular derivatives incorporating an anthracene moiety.

Table 2: Examples of Anthracene-Containing Macrocyclic and Supramolecular Structures

| Structure Type | Synthetic Strategy | Precursors | Key Features | Reference(s) |

| chinesechemsoc.orgRotaxane | Clipping | 9,10-Dioxyanthracene-containing dumbbell, Bipyridinium-based cyclophane | Cyclophane encircles a 1,4-dioxybenzene recognition site | researchgate.net |

| chinesechemsoc.orgCatenane | Stereoselective self-assembly | Chiral semirigid ligand with l-leucine (B1674790) residues, Rhodium-based organometallic clip | Homochiral interlocked structure stabilized by hydrogen bonding and π-π stacking | chinesechemsoc.org |

| J-Aggregating Macrocycle | Glaser coupling | 6,8-Diiodo-dibenz[a,j]anthracene, Di-alkyne linker | Rigid, fluorescent macrocycle with strong intermolecular interactions | mit.edu |

| mychemblog.comaneN₄ Derivative | Reductive amination | 5-Aminomethyl- mychemblog.comaneN₄, Anthracene-9-carbaldehyde | Fluoroionophore with photoinduced electron transfer properties | scirp.org |

| Metallarectangle | Self-assembly | Anthracene-based ligand, Half-sandwich rhodium precursors | Photochemical interconversion between rotaxane and catenane forms | dntb.gov.ua |

Formation of Anthracene-Amide and Other Related Linkages

The formation of an amide bond is one of the most fundamental and widely used reactions in organic synthesis, providing a stable linkage to connect the this compound core to other molecules. This strategy is extensively used in medicinal chemistry and materials science to create conjugates with desired properties.

The most common method for amide bond formation involves the coupling of a carboxylic acid with the amine using a coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. luxembourg-bio.comresearchgate.net More modern and highly efficient coupling reagents include uronium/aminium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). google.commychemblog.com These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). google.commychemblog.com

For example, a series of N-(anthracen-9-ylmethyl) benzamide (B126) derivatives were synthesized by coupling an intermediate carboxylic acid with various aromatic amines using HATU and DIPEA. google.com This approach is highly versatile, allowing for the creation of large libraries of compounds for screening purposes.

Beyond simple amides, other related linkages can also be formed. For instance, anthracene-containing chalcones can be reacted with hydrazine (B178648) hydrate (B1144303) in different solvents to yield various heterocyclic structures. Reaction in acetic acid leads to the formation of 1-(5-(anthracen-9-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanones, which contain an N-acetylated pyrazoline ring. nih.gov If the reaction is carried out in formic acid, the corresponding N-formylated pyrazolines are obtained. nih.gov

The following table details examples of the formation of amide and other related linkages involving the anthracene core.

Table 3: Synthesis of Anthracene-Amide and Other Related Linkages

| Anthracene Precursor | Coupling Partner | Reagents and Conditions | Linkage Type | Product | Reference(s) |

| 9,10-Dihydro-9,10-ethanoanthracene-12-carboxylic acid | Aromatic amines | HATU, DIPEA, DCM | Amide | N-(Aryl)-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide | google.com |

| 3-(Anthracen-9-yl)-1-arylprop-2-en-1-one (chalcone) | Hydrazine hydrate | Acetic acid | N-Acetylpyrazoline | 1-(5-(Anthracen-9-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | nih.gov |

| 9-Methylaminomethyl-9:10-dihydro-9:10-ethano-(1:2)-anthracene | Acetyl chloride | Pyridine (B92270) | Amide | N-Acetyl-9-methylaminomethyl-9:10-dihydro-9:10-ethano-(1:2)-anthracene | sci-hub.se |

| 1-Aminoanthracene-9,10-dione | Aroyl isothiocyanates | Ionic liquid | N-Aroylthiourea | N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N'-aroylthiourea | mdpi.com |

| Anthraquinon-1-yl diazonium tetrafluoroborate | Acrylamide | Copper salt (catalyst) | Acrylamide | 3-(Anthraquinone-1-yl)acrylamide | colab.ws |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Anthracen-9-yl)ethan-1-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core, the methine proton, the methyl protons, and the amine protons.

Aromatic Region: The nine protons on the anthracene ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.40 and 8.60 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic environment of each proton. For instance, the proton at the C10 position (H-10) is often a distinct singlet, while the other protons (H-1, H-2, H-3, H-4, H-5, H-6, H-7, H-8) produce overlapping doublets and triplets. researchgate.net

Methine Proton: The single proton on the carbon adjacent to both the anthracene ring and the amine group (CH-NH₂) is expected to appear as a quartet, due to coupling with the three protons of the adjacent methyl group.

Methyl Protons: The three protons of the methyl group (CH₃) would present as a doublet, resulting from coupling to the single methine proton.

Amine Protons: The two protons of the primary amine group (NH₂) typically produce a broad singlet. Its chemical shift can be variable and is sensitive to factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40 - 8.60 | Multiplet (m) | - |

| -CH(NH₂) | ~ 4.5 - 5.0 | Quartet (q) | ~ 6.8 |

| -NH₂ | Variable (broad) | Singlet (s) | - |

| -CH₃ | ~ 1.6 - 1.8 | Doublet (d) | ~ 6.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the symmetry of the anthracene ring, fewer than 14 signals are expected for the aromatic carbons.

Aromatic Carbons: The sp²-hybridized carbons of the anthracene moiety resonate in the downfield region, typically from δ 120 to 140 ppm. libretexts.org The presence of the ethylamine (B1201723) substituent at the C9 position breaks some of the ring's symmetry, leading to a greater number of distinct signals than in unsubstituted anthracene.

Aliphatic Carbons: The sp³-hybridized methine carbon (CH-NH₂) and the methyl carbon (-CH₃) appear in the upfield region of the spectrum. The methine carbon, being attached to the electronegative nitrogen atom and the aromatic ring, would be found further downfield than the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 128 - 140 |

| Aromatic CH | 120 - 130 |

| -CH(NH₂) | 45 - 55 |

| -CH₃ | 20 - 30 |

Diastereotopicity and Stereochemical Assignment via NMR

This compound is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers. While the NMR spectra of the two enantiomers are identical, their stereochemistry can be investigated by converting them into diastereomers. This is achieved by reacting the amine with a chiral derivatizing agent.

A relevant example is the use of optically pure (R)-2-(anthracen-9-yl)-2-methoxyacetic acid ((R)-9-AMA) as a chiral auxiliary. researchgate.net When this or a similar chiral acid is reacted with racemic this compound, a mixture of two diastereomeric amides is formed: (R,R) and (S,R). These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. researchgate.net For instance, the signals for the methine and methyl protons of the (R) and (S) enantiomers will appear at slightly different chemical shifts, a phenomenon known as diastereotopicity. researchgate.netresearchgate.net By integrating the distinct signals, the enantiomeric ratio of the original amine sample can be determined.

Mass Spectrometry Techniques

Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₆H₁₅N), the expected mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally measured value. acs.orgjst.go.jp The close agreement between the theoretical and found masses serves as definitive proof of the chemical formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₆H₁₆N⁺ | 222.1277 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique that is particularly well-suited for analyzing molecules that can absorb laser energy, such as those containing chromophores. The anthracene moiety in this compound is a strong chromophore, making the compound a good candidate for MALDI-TOF analysis. nih.gov

In this technique, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (α-CHCA) or 2,5-dihydroxybenzoic acid (DHB). This mixture is irradiated with a pulsed laser, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. The time it takes for the ion to travel through a flight tube to the detector is measured, which is proportional to its mass-to-charge ratio. This method is highly effective for determining the molecular weight of the compound and is often used to analyze larger molecules and polymers containing the anthracene unit. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular vibrations and functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not extensively detailed in the provided search results, the IR spectra of related anthracene derivatives offer valuable comparative information. For instance, the synthesis of 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine, a homolog of a related compound, involved monitoring reactions using a Perkin-Elmer 883 spectrophotometer, with characteristic peaks expressed in wavenumbers (cm⁻¹). mdpi.com Similarly, the characterization of (2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DA-ANC) chalcone (B49325) involved FT-IR spectroscopy to confirm the presence of functional groups. bohrium.com In the study of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, the structure was elucidated, implying the use of techniques like IR spectroscopy to confirm the functional groups. mdpi.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of anthracene and its derivatives is characterized by distinct absorption bands. The absorption spectrum of anthracene in cyclohexane, for example, shows characteristic peaks that are well-documented. edinst.com For 9-acetylanthracene, the precursor to many anthracene derivatives, the UV/Visible spectrum is available in the NIST WebBook. nist.gov

The absorption spectra of various anthracene derivatives have been studied to understand the effect of substituents on their electronic properties. For instance, the absorption spectra of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine were analyzed as part of its characterization. mdpi.com In a study on the reversible cross-linking of polysiloxanes with anthracene groups, UV-vis spectroscopy was employed to monitor the dimerization of anthracene moieties upon UV irradiation. researchgate.net The absorption spectrum of an isoxazole-containing Schiff base derived from anthracene-9-carbaldehyde was also reported. researchgate.net Furthermore, the photophysical properties of N-functionalized cyclen with an anthracenyl amino-methyl group showed an absorption band attributed to the S₀ → S₁ transition of anthracene. scirp.org

| Compound/System | Solvent | Key Absorption Features | Reference |

| Anthracene | Cyclohexane | Characteristic absorption spectrum | edinst.com |

| 9-Acetylanthracene | Not Specified | UV/Visible spectrum available | nist.gov |

| Polysiloxanes with anthracene groups | Not Specified | Monitored dimerization via UV-vis | researchgate.net |

| Isoxazole-containing Schiff base of anthracene | Not Specified | Reported absorption spectrum | researchgate.net |

| N-functionalized cyclen with anthracenyl group | Methanol | Absorption band for S₀ → S₁ transition | scirp.org |

Fluorescence Emission Spectroscopy

The anthracene moiety is well-known for its fluorescent properties, and the emission characteristics of its derivatives are a key area of research. The fluorescence of anthracene is often quenched by intramolecular photoinduced electron transfer (PET) from an attached amine group. researchgate.net This quenching can be modulated by factors such as pH. For example, in n-basic anthrylmethylamines, the fluorescence of the anthracene is quenched by unprotonated amine groups. researchgate.net Protonation of the amine group can inhibit this PET process, leading to an increase in fluorescence intensity. researchgate.netresearchgate.net

The fluorescence emission spectra of several (anthracen-9-yl)methanamines have been analyzed, indicating that the efficiency of fluorescence quenching depends on both geometrical and electronic factors. researchgate.net The decay kinetics often show a bi-exponential decay, suggesting the involvement of multiple transient species in the excited state. researchgate.net In the case of N-(anthracen-9-ylmethyl)-2-(1,4,7,10-tetraazacyclododecan-1-yl) ethanamine, a significant increase in fluorescence intensity is observed at acidic pH due to the inhibition of PET. scirp.orgresearchgate.net

The emission spectra of anthracene and its derivatives typically appear in the blue region of the spectrum. For instance, 9,10-bis(perfluorobenzyl)anthracene exhibits deep-blue fluorescence with a maximum emission wavelength at 416 nm. beilstein-journals.org The fluorescence emission of anthracene-9-methanol derived esters occurs in the 380–480 nm range. researchgate.net

| Compound/System | Conditions | Key Fluorescence Findings | Reference |

| (Anthracen-9-yl)methanamines | Various | Intramolecular PET quenching of fluorescence | researchgate.net |

| n-Basic anthrylmethylamines | pH dependent | Fluorescence quenched by unprotonated amines | researchgate.net |

| 1-(Anthracen-9-yl)-N,N-dimethylmethanamine derivatives | pH dependent | Fluorescence "off-on" response based on PET | researchgate.net |

| N-(anthracen-9-ylmethyl)-2-(1,4,7,10-tetraazacyclododecan-1-yl) ethanamine | pH dependent | Increased fluorescence at acidic pH | scirp.orgresearchgate.net |

| 9,10-bis(perfluorobenzyl)anthracene | Not Specified | Deep-blue fluorescence, λem = 416 nm | beilstein-journals.org |

| Anthracene-9-methanol derived esters | CH₃CN/H₂O | Emission in the 380–480 nm range | researchgate.net |

Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography has been instrumental in elucidating the molecular and crystal structures of various anthracene derivatives. For instance, the crystal structure of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine was determined, revealing a nonplanar geometry where the indole (B1671886) and anthracene rings have a dihedral angle of 63.56 (8)°. iucr.orgresearchgate.netnih.gov The structure is stabilized by intramolecular C—H···N and C—H···π interactions, as well as intermolecular N—H···π interactions that form chains in the crystal lattice. iucr.orgresearchgate.net

In another study, the structures of Zinc(II) and Cobalt(II) complexes of a chiral ligand, N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE), were analyzed using X-ray crystallography. nih.gov This analysis provided details on the coordination of the metal ions and the conformation of the ligand. nih.gov The crystal structure of (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one was also determined, showing a dihedral angle of 89.43(1)° between the benzene (B151609) and anthracene moieties, with the structure stabilized by C–H⋅⋅⋅O intermolecular interactions. iosrjournals.org

The Cambridge Structural Database (CSD) is a critical resource for such structural information, containing entries for compounds like 1-(anthracen-9-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine (CSD refcode TEGJIB). researchgate.net

| Compound | Key Crystallographic Findings | Reference |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | Nonplanar, dihedral angle of 63.56 (8)° between indole and anthracene rings. Stabilized by intra- and intermolecular interactions. | iucr.orgresearchgate.netnih.gov |

| Zn(II) and Co(II) complexes of N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE) | Provided details on metal coordination and ligand conformation. | nih.gov |

| (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one | Dihedral angle of 89.43(1)° between benzene and anthracene. Stabilized by C–H⋅⋅⋅O interactions. | iosrjournals.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a principal computational tool for studying the structure and electronic properties of anthracene-based compounds. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, orbital energies, and various spectroscopic properties, often showing excellent agreement with experimental data. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's excitability and charge transfer potential. nih.govirjweb.com

In studies of compounds structurally related to 1-(Anthracen-9-yl)ethan-1-amine, the HOMO and LUMO are typically localized on the anthracene (B1667546) moiety's π-system. mdpi.com For instance, in an analysis of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, the HOMO and LUMO orbitals are predominantly distributed over the anthracene ring. mdpi.com The energy of this electronic transition was calculated to be 3.513 eV. mdpi.com In another derivative, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the HOMO-LUMO gap was calculated to be 0.12325 atomic units (a.u.). researchgate.netiucr.org

The distribution of these orbitals provides insight into the nature of electronic transitions. For (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the HOMO possesses both σ and π character, while the LUMO is mainly composed of σ density. iucr.org This distribution is crucial for understanding charge transfer phenomena. researchgate.net

Table 1: Frontier Orbital Energies of Anthracene Derivatives

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine mdpi.com | -5.247 eV | -1.734 eV | 3.513 eV |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine researchgate.netiucr.org | -0.196412 a.u. | -0.07087 a.u. | 0.12325 a.u. |

| 1,3-Bis(anthracen-9-yl)prop-2-en-1-one nih.gov | - | - | 3.07 eV (calculated) |

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. These optimized geometries provide data on bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental results from X-ray crystallography. researchgate.netmdpi.com

For anthracene derivatives, a key structural feature is the orientation of the substituent at the 9-position relative to the planar anthracene core. In a study of (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the molecule was found to have a nonplanar geometry, with the indole (B1671886) and anthracene ring systems forming a dihedral angle of 63.56°. researchgate.net DFT calculations using the B3LYP/6-311G(d,p) basis set successfully reproduced this twisted conformation. researchgate.netiucr.org Similarly, for 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the anthracene rings are highly twisted relative to the central enone plane, with DFT calculations showing a significant torsion angle. nih.gov The high correlation (R² = 0.918) between calculated and experimental bond distances for N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine further validates the accuracy of DFT in predicting molecular geometries. mdpi.com

Table 2: Calculated vs. Experimental Dihedral Angles in Anthracene Derivatives

| Compound | Groups Defining Dihedral Angle | Experimental Angle (°) | Computational Model |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine researchgate.netiucr.org | Indole Ring vs. Anthracene Ring | 63.56 | B3LYP/6-311G(d,p) |

| 1,3-Bis(anthracen-9-yl)prop-2-en-1-one nih.gov | Anthracene Ring vs. Enone Plane | 85.21 / 83.98 | B3LYP/6-311++G(d,p) |

Time-dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the excited-state properties of molecules, enabling the prediction of electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.govmdpi.com These calculations can identify the electronic transitions responsible for observed spectral bands.

For anthracene derivatives, the characteristic absorption bands in the UV-Vis spectrum are typically assigned to π-π* and n-π* transitions. researchgate.netresearchgate.net TD-DFT calculations on 1,3-Bis(anthracen-9-yl)prop-2-en-1-one confirmed that its longest wavelength absorption maximum corresponds to an electronic transition from the HOMO to the LUMO. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like TD-B3LYP-D3 showing high accuracy for related heterocyclic systems. mdpi.com Theoretical predictions of UV-Vis properties for various copper(II) complexes, for example, have shown results that are qualitatively in relative order with experimental data. acs.org

DFT is instrumental in characterizing intramolecular charge transfer (ICT), a process fundamental to the function of many fluorescent probes and molecular sensors. researchgate.net The analysis of frontier orbitals and electron density distribution can reveal the nature and direction of charge transfer upon photoexcitation.

In derivatives like 1-(anthracen-9-yl)-N,N-dimethylmethanamine (ADMA), a well-known pH probe, fluorescence is governed by a photoinduced electron transfer (PET) process from the nitrogen lone pair of the amine group to the excited anthracene unit. researchgate.net DFT calculations can elucidate this mechanism by showing how the orbital overlap and energy levels facilitate or inhibit PET. For 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, analysis showed that in the ground state (HOMO), charge density is delocalized over the entire conjugated system, whereas in the excited state (LUMO), the density accumulates on one of the anthracene rings and the enone moiety, illustrating the charge transfer character of the transition. nih.gov Furthermore, Mulliken charge analysis on N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine revealed significant negative charge densities on the nitrogen and oxygen atoms, identifying them as electron-rich centers. mdpi.com

Molecular Dynamics Simulations

While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.govscience.gov Anthracene derivatives are often used as fluorescent guest molecules due to their distinct photophysical properties. researchgate.net MD simulations are an ideal tool to investigate the dynamics of these complexation events, such as the pathway of a guest entering a host's cavity, the stability of the resulting complex, and the conformational changes that occur during binding and unbinding.

While specific MD simulation studies on the host-guest complexation of this compound were not prominently found in the surveyed literature, the principles are well-established for related systems. For example, cucurbit[n]uril and cyclodextrin (B1172386) macrocycles are common hosts that can encapsulate guest molecules. nih.govnih.gov The binding is driven by forces like hydrogen bonding and van der Waals interactions. nih.gov MD simulations could be used to visualize the process of this compound entering a host like a cyclodextrin, determining the preferred orientation within the cavity and calculating the free energy of binding. Such studies would be invaluable for designing tailored host-guest systems for applications in drug delivery, sensing, or molecular machinery, representing a promising avenue for future research on this compound.

Quantum Chemical Calculations (e.g., QM/MM-TDDFT)

Quantum chemical calculations are fundamental to predicting and understanding the electronic structure, stability, and spectroscopic properties of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometry and calculate electronic properties for related anthracene derivatives. researchgate.netbohrium.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the theoretically optimized structure of an anthracene-based Schiff base with its experimentally determined crystal structure, showing good correlation. researchgate.netnih.gov

To study the behavior of chromophores in a condensed phase or complex biological environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. mdpi.comnih.gov In this approach, the electronically active part of the system, such as the anthracene core of this compound, is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described using a classical MM force field. nih.govunibo.it This partitioning allows for an accurate description of electronic phenomena while maintaining computational feasibility. mdpi.com

For investigating excited-state properties, such as absorption spectra and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is often combined with the QM/MM framework. nih.govunibo.it The QM/MM-TDDFT approach can simulate excited-state dynamics, including the absorption and emission of light, by calculating the electronic transitions of the QM region under the influence of the electrostatic field of the MM environment. unibo.it This method is invaluable for studying processes like photoinduced electron transfer and exciplex formation, which are governed by the molecule's behavior in its excited states. nih.gov Although computationally intensive, this approach provides a detailed picture of the photophysical processes that would be too complex to model in their entirety using purely QM methods. unibo.it

Intermolecular Interaction Analysis

The solid-state arrangement and intermolecular forces of this compound and its derivatives are critical in determining their material properties, such as fluorescence and charge transport. Computational tools like Hirshfeld surface analysis provide quantitative insights into these interactions.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions the crystal space into regions where the electron density of a given molecule dominates, and the resulting surface is color-mapped to show different types of close contacts.

For example, the Hirshfeld surface analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, a related structure, reveals that the principal contributions to the crystal packing are from H···H (42.7%), C···H/H···C (40.0%), and O···H/H···O (12.3%) contacts. nih.gov Similarly, for N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, the dominant contacts are H···H (48.6%), C···H (34.1%), and O···H (16.8%). mdpi.com For this compound, a comparable distribution is expected, with significant contributions from H···H and C···H contacts, alongside N···H interactions originating from the primary amine group, which would be crucial for its crystal packing.

Table 1: Principal Intermolecular Contacts from Hirshfeld Surface Analysis for Related Anthracene Derivatives

| Contact Type | Contribution in 4-{[(anthracen-9-yl)methyl]amino}benzoic acid nih.gov | Contribution in N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine mdpi.com |

|---|---|---|

| H···H | 42.7% | 48.6% |

| C···H / H···C | 40.0% | 34.1% |

| O···H / H···O | 12.3% | 16.8% |

These data highlight the prevalence of weak van der Waals forces and hydrogen bonds in defining the solid-state architecture of these molecules. The crystal packing is often characterized by layered or herringbone motifs, influenced by these subtle but numerous interactions.

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are the primary non-covalent interactions governing the self-assembly of anthracene derivatives. rsc.org The primary amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. These interactions are critical for stabilizing the crystal structure. In a related anthracene-indole compound, intermolecular N—H⋯π interactions were observed to link molecules into chains. researchgate.netnih.gov

Excited State Dynamics Modeling

Modeling the dynamics of the excited states of this compound is key to understanding its fluorescence properties and its potential use in sensors and optoelectronic devices.

Photoinduced Electron Transfer (PET) Rates and Efficiency

Anthracene derivatives bearing an amino group, such as this compound, are classic examples of systems exhibiting photoinduced electron transfer (PET). scirp.orgalmacgroup.com Upon photoexcitation of the anthracene fluorophore, an electron can be transferred from the lone pair of the nitrogen atom in the amine group (the donor) to the excited anthracene (the acceptor). researchgate.net This process provides a non-radiative decay pathway, effectively quenching the fluorescence of the anthracene moiety. researchgate.netnih.gov

The efficiency of PET is highly dependent on the molecular geometry and the oxidation potential of the amine. almacgroup.comresearchgate.net Studies on 9-aminoalkylanthracenes have shown that benzylic secondary and tertiary amines result in very efficient fluorescence quenching (≥95% in water). nih.gov As a benzylic primary amine, this compound is expected to be an efficient PET quencher. The process can be inhibited by protonating the amine group, which lowers the energy of the lone pair electrons and blocks the electron transfer pathway, leading to a restoration of strong fluorescence. scirp.org This "off-on" switching behavior is the basis for fluorescent pH sensors. researchgate.net Time-resolved spectroscopy studies on related systems have been used to measure the rate of back electron transfer (k_BET), which is the process where the generated radical ions recombine to return to the ground state. rsc.org

Excimer and Exciplex Formation Mechanisms

In addition to monomer fluorescence, anthracene derivatives can exhibit emission from excited-state aggregates known as excimers and exciplexes. mdpi.comresearchgate.net

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. rsc.org For anthracene derivatives, this typically occurs in the solid state or at high concentrations where molecules are in close proximity. osti.gov The formation is driven by strong π-π stacking interactions between the anthracene cores of two adjacent molecules. semanticscholar.org Upon excitation, these molecules can form a transient, bound dimer that emits light at a lower energy (longer wavelength) than the monomer, often appearing as a broad, structureless band. osti.govrsc.org Computational studies using DFT have been employed to model the potential energy surface of excimer formation, revealing that the process involves a gradual increase in the charge-transfer component as the intermolecular distance decreases. rsc.org

An exciplex (excited-state complex) is formed between two different types of molecules, typically an electron donor and an electron acceptor, when one of them is in an electronic excited state. researchgate.net In the context of this compound, an exciplex could form between the excited anthracene fluorophore and a ground-state amine donor. This process is distinct from intramolecular PET but also results in a red-shifted and broad emission band. mdpi.comresearchgate.net The formation of both excimers and exciplexes represents alternative de-excitation pathways that compete with monomer fluorescence and intramolecular PET, and their mechanisms are actively studied through computational modeling and time-resolved spectroscopy. mdpi.comrsc.org

Influence of Substituents and Isomerism on Excited State Processes

The photophysical behavior of this compound and related anthracene derivatives is profoundly influenced by the nature and position of substituents, as well as by structural isomerism. These modifications alter the electronic and geometric landscape of the molecule, directly impacting processes such as photoinduced electron transfer (PET), fluorescence, and the dynamics of excited states. researchgate.netrsc.org

Studies on a series of (anthracen-9-yl)methanamines, where the anthracene core acts as an electron acceptor and a substituted amine acts as the donor, reveal that the efficiency of excited state quenching is dependent on both the electronic properties and geometric constraints of the substituents on the nitrogen atom. researchgate.netlookchem.com Upon photoexcitation, an intramolecular electron transfer is anticipated, forming a transient charge-transfer (CT) complex. lookchem.com The stability and decay pathways of this CT state are governed by the specific substituents. For instance, analysis of various N-substituted (anthracen-9-yl)methanamines shows that both steric and electronic factors of the substituent group dictate the quenching of the anthracene fluorescence. lookchem.com The introduction of a methylene (B1212753) spacer between the anthracene and amine moieties is a deliberate design choice to minimize ground-state interactions, thus isolating the excited-state phenomena. lookchem.com

The decay kinetics for these compounds often exhibit a bi-exponential decay, which suggests the involvement of at least two distinct transient species in the excited state. researchgate.netlookchem.com This is commonly interpreted as an equilibrium between the locally excited (LE) state of the anthracene unit and a non-emissive intramolecular charge-transfer (ICT) state. lookchem.com The relative rates of formation and decay of these states are substituent-dependent. For example, a derivative with an N-benzyl substituent shows the longest lifetime (τ2), which is attributed to the additional excited states available from the benzyl (B1604629) group that can equilibrate with the local excited state through reversible electron transfer. lookchem.com

Table 1: Influence of N-Substituents on Excited State Lifetime in (Anthracen-9-yl)methanamines This table is illustrative, based on findings that different substituents lead to varied excited state lifetimes.

| Substituent on Nitrogen | Observed Effect on Excited State | Reference |

|---|---|---|

| Alkyl Groups | Influence quenching efficiency based on steric and electronic factors. | lookchem.com |

| Benzyl Group | Results in the longest excited state lifetime (τ2 = 8.8 ns) due to additional available excited states. | lookchem.com |

| Varying Ring Size (in cyclic amines) | Geometric constraints affect the efficiency of photoinduced electron transfer. | lookchem.com |

Positional isomerism also plays a critical role in dictating excited-state dynamics. In a study comparing (E)-2-(2-(anthracen-9-yl)vinyl)benzonitrile (ortho-CN) and (E)-3-(2-(anthracen-9-yl)vinyl)benzonitrile (meta-CN), the position of the cyano substituent on the phenyl ring dramatically altered the rate of back electron transfer (kBET). rsc.org The ortho-isomer exhibited a kBET two orders of magnitude lower than the meta-isomer. rsc.org This significant difference is attributed to the resonance stabilization of the resulting radical anion, a factor directly controlled by the isomer position. rsc.org Similarly, the position of a nitrogen atom in quinolinyl substituents attached to an anthracene core affects fluorescence and photoisomerization behavior, especially in polar solvents where an intramolecular charge-transfer state is presumed to facilitate the process. koreascience.kr Computational studies on iridium-based catalysts have further reinforced the concept that structural isomerism can lead to significant variations in the radiative and non-radiative decay rates of triplet states, even when redox potentials are similar. nih.gov

Time-Resolved Spectroscopy Simulations

Time-resolved spectroscopy is an essential experimental technique for investigating the dynamic processes that occur in molecules following photoexcitation, tracking phenomena on timescales from femtoseconds to nanoseconds. mpbcommunications.com Computational simulations of these spectroscopic results are crucial for deconvoluting complex kinetics and identifying the transient species involved. nsf.govrsc.org

For anthracene derivatives like this compound, time-resolved studies are key to understanding the kinetics of electron transfer, charge separation, and recombination. rsc.orglookchem.com A common technique employed is Time-Correlated Single Photon Counting (TCSPC), which can measure fluorescence lifetimes. lookchem.com In studies of (anthracen-9-yl)methanamines, TCSPC data revealed a bi-exponential decay profile. researchgate.netlookchem.com Kinetic modeling of this data supports a mechanism involving at least two excited-state species: the initially populated locally excited (LE) state of the anthracene moiety and a charge-transfer (CT) state formed via intramolecular electron transfer from the amine donor. lookchem.com The simulation helps to extract the rate constants for the interconversion between these states and their individual decay rates back to the ground state.

In some complex anthracene-bridge-aniline systems, a simple two-state (LE and CT) model is insufficient to describe the observed kinetics. rsc.org For these molecules, a numerical three-excited-state kinetic model was developed, which also included an electron-transfer (ET) state. rsc.org The application of this more advanced model was necessary to accurately fit the experimental data from time-resolved emission spectroscopy and highlights the importance of including all relevant states in kinetic simulations. rsc.org

These simulations allow for the determination of key kinetic parameters that define the excited-state behavior of the molecule.

Table 2: Kinetic Parameters from Time-Resolved Spectroscopy Simulations This table presents a conceptual summary of parameters derived from kinetic models used to simulate time-resolved spectroscopy data for anthracene-based systems.

| Kinetic Parameter | Description | Significance in Anthracene Derivatives | Reference |

|---|---|---|---|

| τ1 (Short Lifetime) | Decay time of the initially formed transient species. | Often attributed to the decay of a short-lived charge-transfer (CT) complex. | lookchem.com |

| τ2 (Long Lifetime) | Decay time of the second, longer-lived excited species. | Attributed to the locally excited (LE) state of the anthracene, populated after back electron transfer. | lookchem.com |

| kBET (Back Electron Transfer Rate) | The rate at which the separated radical ion pair recombines to form the ground state or a locally excited state. | Crucial for determining the efficiency of charge separation; highly dependent on isomerism. | rsc.org |

| kCS (Charge Separation Rate) | The rate of the forward electron transfer from the donor to the photoexcited acceptor (anthracene). | Determines the initial efficiency of quenching the locally excited state. | rsc.org |

Structure-Property Relationship Studies (Non-Biological Context)

The relationship between the molecular structure of anthracene derivatives and their physicochemical properties is a central theme in materials science, particularly for the development of optoelectronic materials. nih.gov Computational and experimental studies systematically explore how modifying the molecular architecture tunes properties such as energy gaps, emission wavelengths, and nonlinear optical (NLO) responses. nih.govbohrium.com

A key area of investigation is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. In a study of anthracene chalcones, substituting different fused-ring systems onto the core structure had a direct and predictable effect on the energy gap. nih.gov For example, replacing a naphthalene (B1677914) substituent with a pyrene (B120774) substituent, which has a larger π-conjugated system, resulted in a smaller experimental energy gap (2.76 eV for pyrene vs. 3.18 eV for naphthalene). nih.gov This narrowing of the energy gap, which is desirable for many electronic applications, was accurately predicted by Density Functional Theory (DFT) calculations. nih.gov

Table 3: Structure-Property Relationship in 1-(Anthracen-9-yl) Chalcones

| Compound/Substituent | Experimental Energy Gap (eV) | DFT-Predicted Energy Gap (eV) | Structural Rationale | Reference |

|---|---|---|---|---|

| 1-(Anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | 3.18 | 3.15 | Smaller π-conjugated system from the naphthalene moiety. | nih.gov |

| 1-(Anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one | 2.76 | 2.95 | Larger π-conjugated system from the pyrene moiety leads to a smaller energy gap. | nih.gov |

The position of substitution on the anthracene ring is also a critical design parameter. Theoretical studies have shown that placing functional groups at the 9-position of anthracene alters the excited-state energy more effectively than substitution at the 1- or 2-positions. researchgate.net This is due to the large contribution of the 9-position carbon atoms to the HOMO and LUMO of the parent molecule.

Furthermore, the properties of these molecules in the solid state are not solely determined by the individual molecule but also by their collective arrangement and intermolecular interactions. researchgate.net The crystal packing of 9-anthrylpyrazole derivatives, for instance, dictates the final emission color of the material. Crystals with strong π-π overlap between anthracene moieties exhibit red-shifted emission, while those with minimal interaction between chromophores show blue emission characteristic of the isolated molecule. researchgate.net This phenomenon of aggregation-induced emission or quenching is a direct consequence of the structure-property relationship at the supramolecular level.

Advanced Applications and Functional Materials Development

Development of Chemosensors and Fluorescent Probes

Derivatives of 1-(anthracen-9-yl)ethan-1-amine are extensively utilized in the design of chemosensors and fluorescent probes. These molecular tools are engineered to detect specific analytes, such as metal ions and protons (pH), through changes in their fluorescence emission. The general principle involves coupling the anthracene (B1667546) fluorophore to a receptor unit that selectively binds the target analyte. This binding event triggers a change in the photophysical properties of the anthracene unit, leading to a measurable signal.

The development of fluorescent chemosensors for the detection of various metal ions is a significant area of research due to the biological and environmental importance of these species. Derivatives of this compound have been successfully employed to create selective sensors for a range of metal ions.

Copper (Cu²⁺): Anthracene-based Schiff base derivatives have been synthesized and shown to act as "turn-on" fluorescent sensors for Cu²⁺ ions. rsc.org The interaction between the sensor and Cu²⁺ can lead to the formation of a complex, which enhances the fluorescence emission. rsc.org Some sensors have demonstrated the ability to selectively extract Cu²⁺ from aqueous mixtures of metal ions. researchgate.net

Zinc (Zn²⁺): Anthracene-functionalized probes have been designed for the ratiometric and "turn-on" enhanced fluorescence detection of Zn²⁺. researchgate.net The binding of Zn²⁺ can lead to a significant increase in fluorescence intensity, with some sensors exhibiting very low detection limits. researchgate.net High affinity and selectivity for Zn²⁺ have been achieved with certain macrocyclic derivatives. researchgate.net

Mercury (Hg²⁺): N-(9-anthrylmethyl)arylimines, derived from related anthracene amines, have been shown to be efficient and highly selective chemosensors for Hg²⁺ cations. researchgate.net

Cadmium (Cd²⁺): Open-chain aza-crown ether analogues bearing the anthracen-9-ylmethyl group have demonstrated a significant fluorescence "off-on" response in the presence of Cd²⁺ ions. researchgate.net Peptidic probes incorporating a dansyl group, which is structurally related to anthracene in terms of being an aromatic fluorophore, have also been developed for the highly selective and sensitive detection of Cd²⁺. sci-hub.se

Chromium (Cr³⁺): Anthracene-based probes have been designed for the selective and sensitive "turn-on" detection of Cr³⁺ ions in aqueous media. nih.gov These probes can offer rapid response times and low detection limits. nih.govresearchgate.net The sensing mechanism can involve the hydrolysis of a C=N bond upon interaction with Cr³⁺, leading to fluorescence enhancement. nih.govresearchgate.net

The amine group in this compound and its derivatives provides a binding site for protons, making these compounds effective pH sensors. The fluorescence of the anthracene unit is often quenched in the free amine form due to photoinduced electron transfer (PET) from the lone pair of electrons on the nitrogen atom to the excited anthracene. researchgate.netresearchgate.net Upon protonation of the amine at low pH, this PET process is inhibited, leading to a "switch-on" of the fluorescence. researchgate.netscirp.org This pH-dependent fluorescence response allows for the determination of pKa values and the use of these compounds as fluorescent pH indicators. researchgate.netconsensus.app For instance, derivatives of 1-(anthracen-9-yl)-N,N-dimethylmethanamine are widely used as pH probes with a distinct fluorescence off-on response. researchgate.netresearchgate.net

The signaling mechanism of fluorescent chemosensors based on this compound can be categorized as either "turn-on" or "turn-off".

"Turn-On" Sensing: In a "turn-on" sensor, the fluorescence intensity of the probe is significantly enhanced upon binding to the analyte. This is often the preferred mechanism as it provides a positive signal against a low background, leading to higher sensitivity. rsc.orgnih.govresearchgate.net This enhancement can be a result of the inhibition of PET or the activation of Chelation Enhanced Fluorescence (CHEF). rsc.orgresearchgate.net For example, some anthracene-based Schiff base derivatives exhibit a "turn-on" response to Cu²⁺ and Fe³⁺. rsc.org Similarly, probes for Cr³⁺ have been developed that show a "turn-on" fluorescence upon ion detection. nih.govresearchgate.net

"Turn-Off" Sensing: In a "turn-off" or quenching-based sensor, the fluorescence intensity decreases upon analyte binding. researchgate.net This can occur through various mechanisms, including energy transfer or the introduction of a quenching pathway upon complexation. For instance, some anthracene-based sensors show a "turn-off" response for Cu²⁺ and Ni²⁺ ions. researchgate.net

The two primary strategies governing the function of these fluorescent sensors are Photoinduced Electron Transfer (PET) and Chelation Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching in systems where a fluorophore is linked to a receptor with a lone pair of electrons, such as an amine. researchgate.netnih.govrsc.org In the absence of an analyte, the excited fluorophore can be quenched by an electron transfer from the receptor. scirp.org Upon binding of an analyte (like a proton or a metal ion) to the receptor, the energy level of the receptor's lone pair is lowered, inhibiting the PET process and restoring the fluorescence of the fluorophore. researchgate.netresearchgate.net This "off-on" switching is a hallmark of PET-based sensors. scirp.org However, the efficiency of PET sensing can be influenced by the specific molecular structure, with some arrangements leading to underperforming sensors. nih.govum.edu.mt

Chelation Enhanced Fluorescence (CHEF): CHEF is another important mechanism, particularly for "turn-on" sensors. In this case, the fluorophore itself may have a low quantum yield due to conformational flexibility or other non-radiative decay pathways. researchgate.netnih.gov Upon chelation to a metal ion, the molecule becomes more rigid, which restricts these non-radiative pathways and leads to a significant enhancement of the fluorescence intensity. rsc.orgresearchgate.netnih.gov This mechanism is often responsible for the fluorescence enhancement observed in Schiff base derivatives upon metal ion binding. rsc.orgresearchgate.net

The performance of a chemosensor is characterized by its detection limit and selectivity. The detection limit is the lowest concentration of an analyte that can be reliably detected, while selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species.

For derivatives of this compound, these parameters vary depending on the specific design of the sensor and the target analyte. For example, a "turn-on" fluorescent probe for Cr³⁺ was reported to have a detection limit of 0.4 μM. nih.govresearchgate.net Another sensor for Zn²⁺ demonstrated a remarkably low detection limit of 2.36 x 10⁻⁸ M. researchgate.net The selectivity is often demonstrated by testing the sensor's response to a panel of different ions, with a significant response only observed for the target analyte. sci-hub.sesemanticscholar.org

Interactive Data Table: Detection Limits of Anthracene-Based Fluorescent Sensors

| Target Ion | Sensor Type/Mechanism | Detection Limit | Reference |

| Cr³⁺ | "Turn-on" | 0.4 µM | nih.govresearchgate.net |

| Cr³⁺ | "Turn-on" | 0.2 µM | researchgate.net |

| Zn²⁺ | "Turn-on" | 0.25 ppm | researchgate.net |

| Ni²⁺ | "Turn-off" | 0.30 ppm | researchgate.net |

| Cu²⁺ | "Turn-off" | 0.34 ppm | researchgate.net |

| Zn²⁺ | "Turn-on" | 2.36 x 10⁻⁸ M | researchgate.net |

| Cd²⁺ | "Turn-on" | 45 nM | sci-hub.se |

Materials Science Applications

Beyond their use as individual molecular probes, compounds based on the this compound framework are being explored for applications in materials science. The fluorescent properties of the anthracene unit make these compounds suitable for integration into new functional materials. ontosight.ai

Derivatives of anthracene are known to be useful in the development of organic functional materials due to their interesting electronic structures and photophysical properties. rsc.org They have been investigated for their potential in organic optoelectronics. rsc.org For instance, the ability of some anthracene-based Schiff base derivatives to exhibit aggregation-induced emission (AIE) opens up possibilities for their use in aqueous environments and for the development of novel nanostructural materials. rsc.orgresearchgate.net The incorporation of these fluorescent building blocks into polymers or other solid-state materials could lead to the creation of smart materials with sensing capabilities for a variety of applications. ontosight.ai

Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, OFETs)

Anthracene derivatives are foundational materials in the field of organic electronics due to their inherent semiconductor properties. Carbon-based organic semiconductors offer significant advantages, including the potential for low-cost manufacturing and the ability to be processed from solution, making them suitable for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). puchd.ac.inpageplace.de The electronic properties of these materials, such as the bandgap, can be precisely adjusted by modifying their molecular structure. puchd.ac.in

Research into new organic semiconductors has involved synthesizing and depositing thin films of anthracene-based compounds. puchd.ac.in These films, often prepared by methods like spin coating, exhibit nanocrystalline structures. puchd.ac.in The optical and structural properties of these materials are crucial for their application in optoelectronic devices. For instance, the bandgaps of newly engineered thin films based on anthracene derivatives have been found to be in the range of 2.18 eV to 2.65 eV, suggesting their suitability for various optoelectronic applications. puchd.ac.in The development of such tailored organic semiconductors is a key step toward creating eco-friendly and high-performance electronic devices. puchd.ac.in

Table 1: Engineered Bandgaps of Anthracene-Derivative Thin Films

| Film Concentration | Engineered Bandgap (eV) |

|---|---|

| 0.05 wt.% | 2.18 |

| 0.05 wt.% | 2.35 |

| 0.08 wt.% | 2.36 |

| 0.08 wt.% | 2.52 |

| 0.08 wt.% | 2.65 |

Data derived from studies on various (Anthracen-9-yl)methylene derivative thin films, demonstrating the tunability of electronic properties. puchd.ac.in

Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state. rsc.orgacs.org This effect is often attributed to the restriction of intramolecular motions, such as rotations, within the aggregated molecules, which closes non-radiative decay pathways and opens radiative channels. rsc.orgresearchgate.net